molecular formula C19H20N4O2S B2912748 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole CAS No. 2034497-19-1

6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2912748
CAS No.: 2034497-19-1
M. Wt: 368.46
InChI Key: JVXDJOOFDNXHAN-UHFFFAOYSA-N
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Description

6-{4-[(2,6-Dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a synthetic small molecule hybrid designed for advanced pharmacological research, integrating a benzothiazole core with a dimethylpyrimidine moiety via a piperidine linker. The benzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and significant role in central nervous system targeting . Compounds featuring this structure have demonstrated potent effects as acetylcholinesterase (AChE) inhibitors and have shown the ability to reduce the aggregation of amyloid-beta (Aβ), making them promising candidates for investigating novel therapeutic pathways in Alzheimer's disease . Furthermore, the benzothiazole core is frequently explored in oncology research for its selective toxicity against various cancer cell lines . The incorporation of the 2,6-dimethylpyrimidine unit enhances the molecule's potential for molecular recognition and hydrogen bonding, as pyrimidine derivatives are commonly involved in crucial heterocyclic interactions within biological systems . This compound is intended for research applications only and is a vital tool for scientists exploring multi-target-directed ligands (MTDLs) in drug discovery. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-12-9-18(22-13(2)21-12)25-15-5-7-23(8-6-15)19(24)14-3-4-16-17(10-14)26-11-20-16/h3-4,9-11,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXDJOOFDNXHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the dimethylpyrimidinyl group through an etherification reaction. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent, room temperature to mild heating.

    Reduction: Lithium aluminum hydride, sodium borohydride, ether or tetrahydrofuran as solvent, low temperatures.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents, room temperature to mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[6-((2SR,4SR)-4-acetyl-4-methylpyrrolidin-2-yl)-2-(4-cyanophenoxy)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
  • (S)-2- (4,6-Dimethylpyrimidin-2-yloxy)-3-methoxy-3,3-diphenylpropanoic acid

Uniqueness

6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole stands out due to its unique combination of a benzothiazole core, a piperidine ring, and a dimethylpyrimidinyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological significance of this compound, supported by various research findings and case studies.

  • Chemical Name : this compound
  • CAS Number : 2034472-47-2
  • Molecular Formula : C16H19N5O3
  • Molecular Weight : 329.3538 g/mol
  • Structure : The compound features a benzothiazole core substituted with a piperidine and a dimethylpyrimidine moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the piperidine derivative.
  • Coupling with the benzothiazole scaffold.
  • Introduction of the dimethylpyrimidine group through etherification or acylation methods.

Anticonvulsant Activity

Research has shown that benzothiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound have demonstrated efficacy in various seizure models:

CompoundED50 (mg/kg)Protective Index
Benzothiazole Derivative A160.42.74
Standard Drug (Sodium Valproate)--

These findings suggest that the compound may exert its activity through modulation of GABAergic neurotransmission pathways .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of similar benzothiazole derivatives have been evaluated against various tumor cell lines. In vitro studies indicate that these compounds can selectively inhibit tumor cell proliferation while sparing normal cells:

CompoundCell LineIC50 (ng/mL)
Compound BWI-38 VA-13 (tumorigenic)32
Compound CWI-38 (normal)>1000

This selective cytotoxicity highlights the potential of these compounds in cancer therapy .

Other Biological Activities

In addition to anticonvulsant and antitumor activities, benzothiazole derivatives have been reported to possess:

  • Antibacterial : Effective against various bacterial strains.
  • Anti-inflammatory : Reduction in inflammation markers in animal models.
  • Neuroprotective : Ability to protect neuronal cells from oxidative stress .

Case Studies

Several studies have explored the pharmacological profiles of compounds related to this compound:

  • Study on Anticonvulsant Activity :
    • A series of benzothiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test and pentylenetetrazol-induced seizures.
    • Results indicated that certain derivatives exhibited significant protective effects against induced seizures with minimal neurotoxicity .
  • Study on Antitumor Effects :
    • In vitro assays demonstrated that specific benzothiazole derivatives had potent cytotoxic effects on cancer cell lines while showing low toxicity towards normal cells.
    • This selectivity suggests a promising avenue for further development in cancer therapeutics .

Q & A

Q. What statistical models are appropriate for dose-response studies?

  • Methodological Answer : Four-parameter logistic (4PL) regression models are standard for dose-response curves. Use the Akaike Information Criterion (AIC) to compare model fits. Report EC₅₀/IC₅₀ values with 95% confidence intervals and p-values for significance testing .

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